molecular formula C6H9N3O2 B13649448 2-amino-3-(1H-pyrazol-4-yl)propanoic acid

2-amino-3-(1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13649448
M. Wt: 155.15 g/mol
InChI Key: CRANRHDFXPQPHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-pyrazol-4-yl)propanoic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method includes the condensation of 4-pyrazolecarboxaldehyde with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-3-(1H-pyrazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-9-3-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)

InChI Key

CRANRHDFXPQPHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)CC(C(=O)O)N

Origin of Product

United States

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